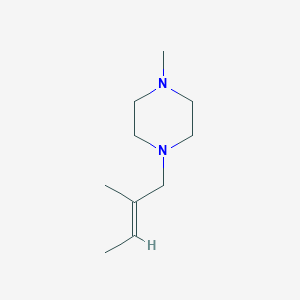![molecular formula C12H11Cl2NO3 B5794978 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid, also known as diclomet, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation, pain, and fever. Diclomet has been extensively studied for its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis, osteoarthritis, and gout.
Wirkmechanismus
Diclomet exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid reduces inflammation, pain, and fever. The inhibition of COX-1 and COX-2 enzymes by 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid is reversible and competitive.
Biochemical and Physiological Effects
Diclomet has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in animal models. These effects are mediated by the inhibition of prostaglandin synthesis, which reduces inflammation, pain, and fever. Diclomet has also been shown to inhibit platelet aggregation, which may have implications for its potential use in the prevention of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
Diclomet has several advantages for lab experiments, including its high potency, selectivity towards COX-2, and reversible inhibition of COX enzymes. However, 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid also has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid research. One area of interest is the development of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid analogs with improved pharmacological properties, such as increased solubility, potency, and selectivity towards COX-2. Another area of interest is the investigation of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid's potential use in the prevention of cardiovascular events, as well as its effects on platelet function. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid's anti-inflammatory, analgesic, and antipyretic activities.
Synthesemethoden
The synthesis of 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid involves a multistep process that starts with the reaction of 2,4-dichlorobenzylamine with ethyl acetoacetate to form 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid ethyl ester. The ethyl ester is then hydrolyzed to yield 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid as the final product. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
Diclomet has been extensively studied for its potential applications in the treatment of inflammatory disorders. In vitro studies have shown that 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid inhibits both COX-1 and COX-2 enzymes, with a higher selectivity towards COX-2. This selectivity is desirable as it reduces the risk of gastrointestinal side effects, which are commonly associated with non-selective COX inhibitors. In vivo studies in animal models have demonstrated that 4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid exhibits potent anti-inflammatory, analgesic, and antipyretic activities, which make it a promising candidate for the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
(Z)-4-[(2,4-dichlorophenyl)methylamino]-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-7(12(17)18)4-11(16)15-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16)(H,17,18)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPSJYYRDLECCN-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NCC1=C(C=C(C=C1)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)






![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)